Tetracene-2,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracene-2,3-dicarbonitrile is an organic compound with the molecular formula C20H10N2. It is a derivative of naphthalene, characterized by the presence of two cyano groups (-CN) attached to the 2 and 3 positions of the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetracene-2,3-dicarbonitrile typically involves the reaction of naphthalene derivatives with cyanating agents. One common method includes the use of 2,3-dibromonaphthalene as a starting material, which undergoes a nucleophilic substitution reaction with sodium cyanide (NaCN) in the presence of a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions: Tetracene-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of naphthalenediimines.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: NaCN in DMF, Grignard reagents in ether.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Naphthalenediimines.
Substitution: Substituted naphthalene derivatives.
Scientific Research Applications
Tetracene-2,3-dicarbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Tetracene-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in cancer research, where it can induce apoptosis in cancer cells. The cyano groups in the compound also play a crucial role in its reactivity, facilitating interactions with various biomolecules .
Comparison with Similar Compounds
- 1,2-Dicyanobenzene
- 1,4-Dicyanobenzene
- 2,3-Naphthalenedicarbonitrile
- 2,3-Naphthalocyanine
Comparison: Compared to other similar compounds, Tetracene-2,3-dicarbonitrile is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications in organic electronics and materials science. Additionally, its ability to intercalate into DNA sets it apart from other dicyano compounds, highlighting its potential in medicinal chemistry .
Properties
CAS No. |
127587-54-6 |
---|---|
Molecular Formula |
C20H10N2 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
tetracene-2,3-dicarbonitrile |
InChI |
InChI=1S/C20H10N2/c21-11-19-9-17-7-15-5-13-3-1-2-4-14(13)6-16(15)8-18(17)10-20(19)12-22/h1-10H |
InChI Key |
NCXFOOVVESLXRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C4C=C(C(=CC4=CC3=CC2=C1)C#N)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.